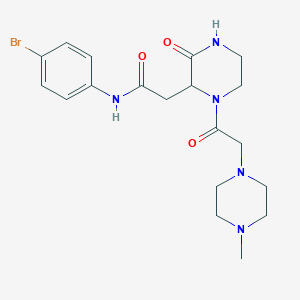
C19H26BrN5O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide involves multiple stepsThe final step typically involves the coupling of the brominated intermediate with N-cyclohexylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}-N-cyclohexylacetamide
- 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide
Uniqueness
The uniqueness of 2-{2-bromo-6-ethoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}-N-cyclohexylacetamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C19H26BrN5O3 |
|---|---|
Peso molecular |
452.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C19H26BrN5O3/c1-23-8-10-24(11-9-23)13-18(27)25-7-6-21-19(28)16(25)12-17(26)22-15-4-2-14(20)3-5-15/h2-5,16H,6-13H2,1H3,(H,21,28)(H,22,26) |
Clave InChI |
FKKXDKUBUUGGDG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



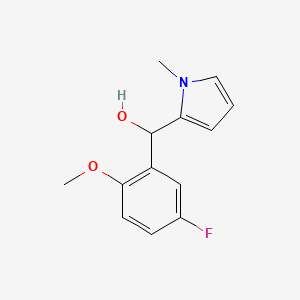
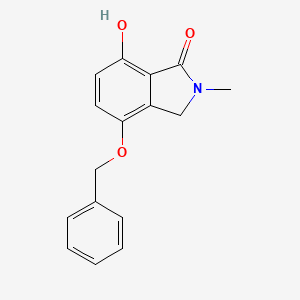
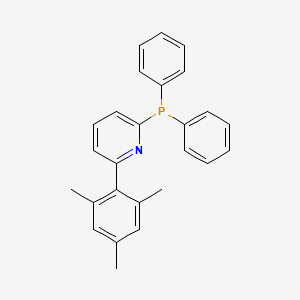

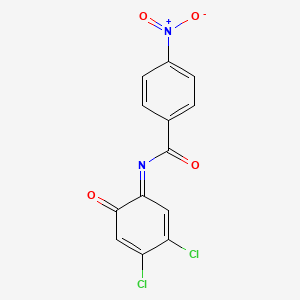
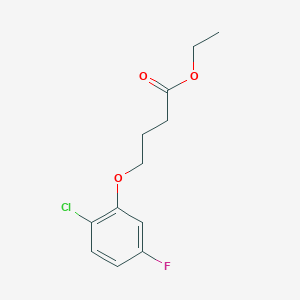
![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
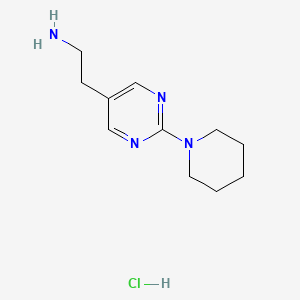
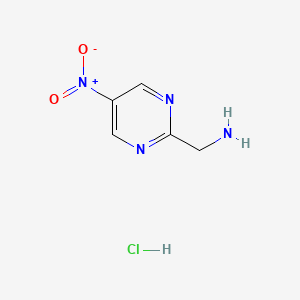
methanone](/img/structure/B12639476.png)

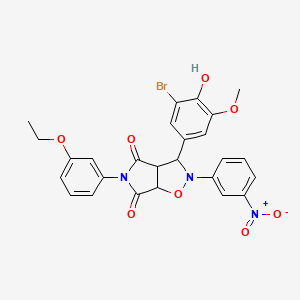
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
